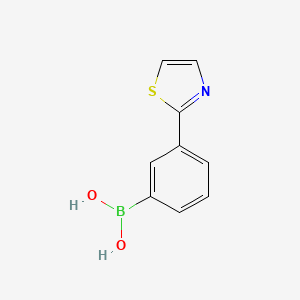

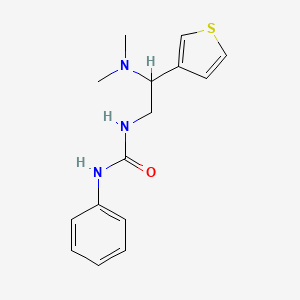

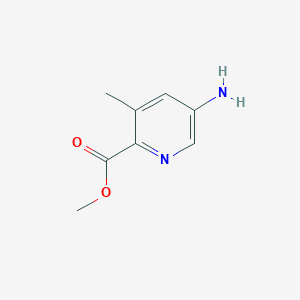

![molecular formula C13H16BrNO4 B2484272 7-叔丁基 2-甲基 3-溴-7-氮杂双环[2.2.1]庚-2,5-二烯-2,7-二羧酸二甲酯 CAS No. 181873-33-6](/img/structure/B2484272.png)

7-叔丁基 2-甲基 3-溴-7-氮杂双环[2.2.1]庚-2,5-二烯-2,7-二羧酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azabicycloheptane derivatives, including compounds similar to 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate, involves multiple steps that can include the formation of hemiaminal intermediates, tandem Wittig/Michael reactions, transannular alkylations, and selective functionalizations (Hart & Rapoport, 1999). These processes contribute to the complex structure of the compound, including its bicyclic framework and functional groups.

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by the presence of a seven-membered ring fused with a bicyclic system. This structure is rigid and provides a unique three-dimensional arrangement of atoms that can significantly influence the compound's chemical reactivity and interaction with biological targets. The molecular structure is crucial for understanding the compound's chemical behavior and potential applications in designing new molecules with desired properties.

Chemical Reactions and Properties

Azabicycloheptane derivatives participate in various chemical reactions, including nucleophilic substitutions facilitated by the presence of bromo groups, which allow for further functionalization of the compound. These reactions are critical for modifying the compound to achieve specific chemical and physical properties or to create analogs with enhanced biological activity (Malpass & White, 2004).

科学研究应用

合成和衍生物开发

7-叔丁基-2-甲基-3-溴-7-氮杂双环[2.2.1]庚-2,5-二烯-2,7-二羧酸酯及其衍生物一直是化学合成领域广泛研究的对象。研究详细介绍了合成该化合物的类似物的方法,例如7-氮杂双环[2.2.1]庚烷-1,4-二羧酸,这是2-氨基己二酸的刚性非手性类似物。合成涉及多个步骤,其中之一是双烷基化过程,反映了化学合成中所需的复杂性和精确性 (Kubyshkin et al., 2007)。

此外,对3-羟基脯氨酸的对映纯类似物合成的研究,突显了该化合物在开发用于各种生化应用的受限类似物中的重要性 (Avenoza et al., 2002)。

生物化学和药物化学应用

尼古丁乙酰胆碱受体结合和镇痛特性

该化合物一直是研究的焦点,研究其与尼古丁乙酰胆碱受体的结合特性以及其潜在的镇痛(止痛)效应。研究表明,合成和修饰该化合物的某些类似物在alpha(4)beta(2)尼古丁乙酰胆碱受体上表现出显著的结合亲和力,说明了其在神经化学和疼痛管理中的潜在应用 (Carroll et al., 2001)。

材料科学和光子应用

光化学异构化

该化合物的衍生物还在材料科学中发挥作用,特别是在光化学过程中。研究表明,1,2,5-三硅杂双环[3.2.0]庚-3,6-二烯等衍生物可以经历光化学异构化,形成1,4,7-三硅杂双环[2.2.1]庚-2,5-二烯。这个过程涉及骨架重排,表明了该化合物在光子材料和分子工程中的潜力 (Matsuno et al., 2003)。

属性

IUPAC Name |

7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVHSSMGFFQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

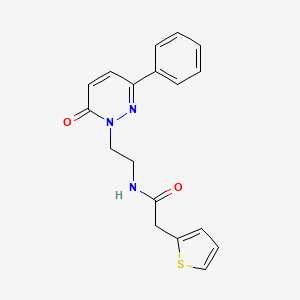

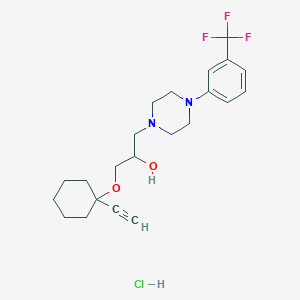

![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)

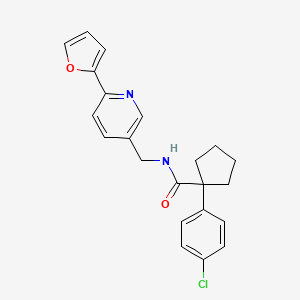

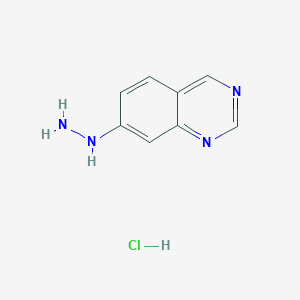

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

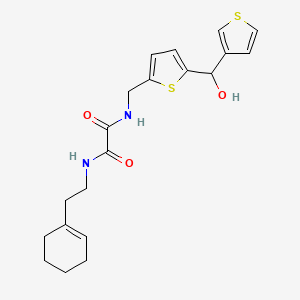

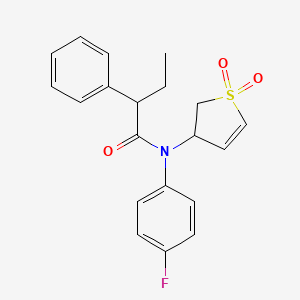

![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)

![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)

![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)